molecular formula C17H37ClN2O2 B6359837 Boc-DADod*HCl CAS No. 648441-48-9

Boc-DADod*HCl

Cat. No.: B6359837
CAS No.: 648441-48-9
M. Wt: 336.9 g/mol
InChI Key: AEYOACGULWTOTK-UHFFFAOYSA-N
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Description

This compound is primarily utilized for its protective properties in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Biochemical Analysis

Biochemical Properties

The tert-butoxycarbonyl (Boc) group in Boc-DADod*HCl is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. The Boc group is known to play a significant role in organic synthesis . It is used to protect amines during the synthesis of complex molecules, including peptides and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of amines. The Boc group can be removed with mild acid . Protonation into the oxocarbenium triggers fragmentation into a stabilized tertiary cation (inductive effect). It later deprotonates to form gaseous isobutene .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the deprotection process . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. The Boc group is known to play a significant role in the synthesis of complex molecules, including peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-DADod*HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of solvent-free conditions and sustainable methods, such as the ex situ generation of hydrogen chloride gas, has been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Boc-DADod*HCl undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with HCl, to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrochloric Acid (HCl): Used for deprotection of the Boc group.

    Di-tert-butyl Dicarbonate: Used for the initial protection of the amino group.

Major Products Formed

    Free Amine: Formed after the deprotection of the Boc group.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Boc-DADod*HCl has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the protection of amino groups in biomolecules during various biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Boc-DADod*HCl involves the protection of amino groups through the formation of a stable Boc derivative. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate, forming a carbamate linkage. Under acidic conditions, the Boc group is protonated and subsequently removed, yielding the free amine . This process is crucial in organic synthesis as it allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected Amines: Similar to Boc-DADod*HCl, these compounds are used for the protection of amino groups in organic synthesis.

    Fmoc-protected Amines: Another class of compounds used for amino protection, but they are removed under basic conditions rather than acidic.

Uniqueness

This compound is unique due to its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYOACGULWTOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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